Carbenicillin (sodium salt)

Description

BenchChem offers high-quality Carbenicillin (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbenicillin (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

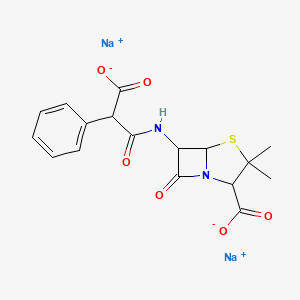

disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYJTGSCYUUYAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2Na2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carbenicillin (Sodium Salt): A Technical Guide to its Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, has long been a subject of study in the field of antimicrobial research. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underlying carbenicillin's bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of carbenicillin is primarily attributed to its ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell, protecting it from osmotic stress. The synthesis of peptidoglycan is a multi-step process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

Carbenicillin, containing a characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This molecular mimicry allows carbenicillin to bind to the active site of PBPs. The strained β-lactam ring of carbenicillin is then attacked by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from carrying out its essential transpeptidase activity.

The inhibition of PBP-mediated cross-linking weakens the peptidoglycan meshwork. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.

Quantitative Data

Antimicrobial Susceptibility

The in vitro activity of carbenicillin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 16 - >1024 | 128 | 512 |

| Escherichia coli | 4 - 128 | 8 | 32 |

| Proteus mirabilis | 1 - 16 | 2 | 8 |

| Enterobacter spp. | 8 - >1024 | 64 | 512 |

| Bacteroides fragilis | 32 - >512 | 128 | 256 |

Note: These values are approximate and can vary depending on the specific strains tested and the methodology used.

Penicillin-Binding Protein (PBP) Affinity

The affinity of carbenicillin for different PBPs varies between bacterial species and even between different PBPs within the same organism. This differential affinity can influence the morphological changes observed in bacteria upon exposure to the antibiotic. The 50% inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

| Organism | PBP | IC50 (µg/mL) |

| Pseudomonas aeruginosa | PBP 1a | Decreased affinity in some resistant strains |

| PBP 1b | Decreased affinity in some resistant strains | |

| PBP 2 | ~0.1 | |

| PBP 3 | ~0.3 | |

| PBP 4 | Decreased affinity in some resistant strains | |

| Escherichia coli | PBP 1a | Moderate Affinity |

| PBP 1b | Moderate Affinity | |

| PBP 2 | High Affinity | |

| PBP 3 | High Affinity |

Note: Quantitative IC50 values for carbenicillin against specific PBPs are not always readily available in the literature. The data presented here is a synthesis of available information.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of carbenicillin that inhibits the visible growth of a bacterial isolate in a liquid medium.

Methodology:

-

Preparation of Carbenicillin Stock Solution: Prepare a concentrated stock solution of carbenicillin sodium salt in a suitable sterile solvent (e.g., sterile water).

-

Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of the carbenicillin stock solution in cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. Include a growth control well containing only broth and bacteria.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of carbenicillin at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of carbenicillin for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding to these proteins.

Methodology:

-

Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.

-

Competition Reaction: Incubate a fixed amount of the membrane preparation with a range of concentrations of unlabeled carbenicillin for a defined period (e.g., 10 minutes at 30°C) to allow carbenicillin to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) to the reaction mixtures and incubate for an additional period (e.g., 10 minutes at 30°C). The fluorescent penicillin will bind to any PBPs that are not already occupied by carbenicillin.

-

SDS-PAGE and Visualization: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescent signal will be inversely proportional to the concentration of carbenicillin. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of fluorescent penicillin binding against the carbenicillin concentration.

Bacterial Cell Lysis Assay (Spectrophotometric)

This assay measures the lytic effect of carbenicillin on bacterial cells by monitoring changes in the optical density (OD) of a bacterial culture over time.

Methodology:

-

Bacterial Culture Preparation: Grow a fresh overnight culture of the test bacterium in a suitable broth medium.

-

Inoculation and Growth: Dilute the overnight culture into fresh pre-warmed broth to an initial OD600 of approximately 0.05. Allow the culture to grow to early or mid-logarithmic phase (e.g., OD600 of 0.2-0.4).

-

Addition of Carbenicillin: Add carbenicillin to the experimental cultures at various concentrations (e.g., 1x, 5x, 10x MIC). Maintain a control culture without any antibiotic.

-

Monitoring Optical Density: At regular time intervals (e.g., every 30-60 minutes), measure the OD600 of both the control and carbenicillin-treated cultures using a spectrophotometer.

-

Data Analysis: Plot the OD600 values against time for each concentration of carbenicillin and the control. A decrease in OD600 in the carbenicillin-treated cultures compared to the control is indicative of cell lysis.

Conclusion

Carbenicillin exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins, thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall synthesis leads to a loss of structural integrity and subsequent cell lysis. The effectiveness of carbenicillin varies among different bacterial species, largely due to differences in PBP affinity and the presence of resistance mechanisms such as β-lactamase production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance.

An In-Depth Technical Guide to the Antibacterial Spectrum of Carbenicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, has long been a subject of interest in both clinical and research settings. As a member of the carboxypenicillin subgroup, its antibacterial activity is primarily directed against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. However, its efficacy against Gram-positive organisms is limited. This technical guide provides a comprehensive overview of the antibacterial spectrum of Carbenicillin, detailing its mechanism of action, the molecular basis of bacterial resistance, and quantitative data on its in vitro activity. Furthermore, it outlines standardized experimental protocols for determining its antibacterial spectrum and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Carbenicillin is a bactericidal antibiotic that exerts its effect by inhibiting the synthesis of the bacterial cell wall. Its introduction marked a significant advancement in the treatment of infections caused by problematic Gram-negative pathogens. This document serves as a technical resource, consolidating critical information on the antibacterial profile of Carbenicillin to support ongoing research and development in the field of antimicrobial agents.

Antibacterial Spectrum of Carbenicillin

Carbenicillin exhibits a broad spectrum of activity, primarily against Gram-negative aerobic and anaerobic bacteria. Its activity against Gram-positive bacteria is generally considered to be limited.

Gram-Negative Bacteria

Carbenicillin has demonstrated significant in vitro activity against a variety of Gram-negative bacilli. It is particularly noted for its efficacy against:

-

Pseudomonas aeruginosa : Carbenicillin was one of the first penicillins to show reliable activity against this opportunistic pathogen, although resistance has become more prevalent.

-

Escherichia coli : Many strains of E. coli are susceptible to Carbenicillin.[1][2]

-

Proteus mirabilis : This organism is generally susceptible to Carbenicillin.[1][2][3]

-

Other Enterobacteriaceae : Activity can be variable against other members of this family, such as Enterobacter species. Strains of Klebsiella species are often resistant.[1][2]

Gram-Positive Bacteria

The activity of Carbenicillin against Gram-positive bacteria is limited compared to other penicillins. While some strains of Staphylococcus aureus may be susceptible, the minimal inhibitory concentrations (MICs) are often higher than for Gram-negative bacteria.[4] Enterococci also tend to show a greater degree of resistance to Carbenicillin.

Anaerobic Bacteria

Carbenicillin is active against a range of anaerobic bacteria. For instance, a significant percentage of Bacteroides fragilis strains have been shown to be susceptible to clinically achievable concentrations of the antibiotic.[5]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of Carbenicillin against various clinically relevant bacteria.

Table 1: In Vitro Activity of Carbenicillin Against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 241 | 3.13 - >1024 | 200-300 | >300 | [1][2][3] |

| Escherichia coli | - | 1.56 - 64 | ≤25 | - | [1][2][3] |

| Proteus mirabilis | - | 1.56 - 3.13 | ≤25 | - | [1][2][3] |

| Enterobacter spp. | - | - | ≤25 | - | [1][2] |

| Klebsiella spp. | - | Resistant | - | - | [1][2] |

Table 2: In Vitro Activity of Carbenicillin Against Gram-Positive and Anaerobic Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 100 | - | - | - | [4] |

| Bacteroides fragilis | 51 | ≤100 (for 67% of strains) | - | - | [5] |

| Bacteroides melaninogenicus | 9 | ≤100 (for 7 of 9 strains) | - | - | [5] |

| Eubacterium spp. | 8 | ≤100 (for all strains) | - | - | [5] |

Mechanism of Action

Carbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.

Caption: Mechanism of action of Carbenicillin.

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases, and endopeptidases) involved in the terminal stages of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanisms of Resistance

Bacterial resistance to Carbenicillin can emerge through several mechanisms:

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of Carbenicillin, rendering it inactive.

-

Alteration of Target Site: Mutations in the genes encoding PBPs can reduce the binding affinity of Carbenicillin to its target, thereby conferring resistance.

-

Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of Carbenicillin into the periplasmic space where the PBPs are located.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport Carbenicillin out of the cell, preventing it from reaching its target concentration.

References

- 1. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of carbenicillin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbenicillin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Susceptibility of Anaerobic Bacteria to Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Carbenicillin: A Technical Guide to its Discovery, History, and Enduring Legacy in Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and scientific significance of carbenicillin (B1668345), a pivotal antibiotic in the fight against Gram-negative pathogens. We delve into its synthesis, mechanism of action, spectrum of activity, and the evolution of bacterial resistance. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to elucidate complex pathways and workflows, offering a comprehensive resource for professionals in antibiotic research and drug development.

Introduction: The Need for a New Generation of Penicillins

The mid-20th century witnessed the dawn of the antibiotic era, with penicillin transforming the treatment of bacterial infections. However, the rise of Gram-negative pathogens, particularly the opportunistic and often multidrug-resistant Pseudomonas aeruginosa, presented a formidable challenge. The existing penicillins had limited efficacy against these bacteria, creating an urgent need for new antimicrobial agents with an expanded spectrum of activity. It was in this context that scientists at Beecham Research Laboratories embarked on a quest that would lead to the development of carbenicillin.

The Discovery and History of Carbenicillin

Carbenicillin, a semi-synthetic penicillin, was discovered by scientists at Beecham and marketed as Pyopen.[1] It belongs to the carboxypenicillin subgroup of penicillins.[1] This discovery marked a significant milestone in antibiotic research, as carbenicillin was one of the first penicillins to exhibit reliable activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[2]

Chemical Synthesis

Carbenicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is obtained by the enzymatic cleavage of the side chain from Penicillin G. The synthesis of carbenicillin then involves the acylation of 6-APA with a derivative of phenylmalonic acid.

Experimental Protocol: Laboratory Synthesis of Carbenicillin

Objective: To synthesize carbenicillin by acylating 6-aminopenicillanic acid (6-APA) with a suitable phenylmalonic acid derivative.

Materials:

-

6-aminopenicillanic acid (6-APA)

-

Phenylmalonyl dichloride (or a similar activated derivative of phenylmalonic acid)

-

Anhydrous acetone (B3395972)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (dilute)

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution of 6-APA: Suspend 6-aminopenicillanic acid (1 molar equivalent) in a mixture of water and acetone at 0-5°C in an ice bath with vigorous stirring.

-

pH Adjustment: Slowly add a saturated solution of sodium bicarbonate to the 6-APA suspension until the solid dissolves and the pH of the solution reaches approximately 7.5-8.0. Maintain this pH range throughout the reaction.

-

Acylation: While maintaining the temperature at 0-5°C and vigorous stirring, add a solution of phenylmalonyl dichloride (1.1 molar equivalents) in anhydrous acetone dropwise to the 6-APA solution. The addition should be slow to control the exothermic reaction and maintain the pH.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of 6-APA.

-

Work-up: Once the reaction is complete, acidify the reaction mixture to pH 2.0 with dilute hydrochloric acid. This will precipitate the crude carbenicillin.

-

Extraction: Extract the aqueous layer with ethyl acetate. The carbenicillin will move into the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carbenicillin.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure carbenicillin.

Mechanism of Action

Like other penicillin antibiotics, carbenicillin is a bactericidal agent that interferes with the synthesis of the bacterial cell wall.[3]

-

Targeting Penicillin-Binding Proteins (PBPs): The primary molecular targets of carbenicillin are the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

-

Inhibition of Transpeptidation: Carbenicillin acylates the active site of these transpeptidases, forming a stable, inactive covalent complex. This inactivation prevents the cross-linking of peptidoglycan chains.

-

Cell Lysis: The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death, particularly in actively growing bacteria.

Spectrum of Activity

Carbenicillin is a broad-spectrum antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[3] However, its most significant clinical utility lies in its effectiveness against Pseudomonas aeruginosa and certain indole-positive Proteus species that are resistant to other penicillins like ampicillin.[2]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of carbenicillin against key clinical isolates. MIC values are crucial for determining the susceptibility of a particular bacterium to an antibiotic.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 200 | 25 - >200 | 50 | 125 | [3] |

| Escherichia coli | - | - | - | - | Data not available in a structured format |

| Proteus mirabilis | - | - | - | - | Data not available in a structured format |

| Proteus (indole-positive) | - | - | - | - | Data not available in a structured format |

Note: Comprehensive MIC data for E. coli and Proteus species were not available in a structured table format in the searched literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of carbenicillin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Carbenicillin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the carbenicillin stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after adding the inoculum.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the carbenicillin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of carbenicillin at which there is no visible growth.

Pharmacokinetics

Understanding the pharmacokinetic profile of an antibiotic is essential for determining appropriate dosing regimens.

Data Presentation: Pharmacokinetic Parameters of Carbenicillin

| Parameter | Route of Administration | Dose | Healthy Adults | Neonates (<2.5 kg) | Neonates (>2.5 kg) | Reference |

| Peak Serum Concentration (Cmax) | IV | 1g/hr | ~150 µg/mL | - | - | [4] |

| IM | 1g | 15-20 µg/mL | - | - | [4] | |

| IM | 100 mg/kg | - | 150-175 µg/mL | 150-175 µg/mL | [5] | |

| Time to Peak Concentration (Tmax) | IM | 1g | 0.5-2 hours | - | - | [4] |

| Elimination Half-life (t1/2) | IV/IM | - | ~1 hour | ~4 hours | ~2.7 hours | [4][5] |

| Protein Binding | - | - | 30-60% | - | - | [4] |

| Excretion | - | - | Primarily renal | Primarily renal | Primarily renal | [4][5] |

Mechanisms of Resistance

The emergence of bacterial resistance to carbenicillin has limited its clinical use. The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbenicillin, rendering it inactive.

-

Alteration of Target Site: Mutations in the genes encoding penicillin-binding proteins (PBPs) can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of carbenicillin into the cell, preventing it from reaching its target PBPs.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport carbenicillin out of the cell, reducing its intracellular concentration.

Experimental Protocol: In Vitro Evolution of Carbenicillin Resistance

Objective: To induce and select for carbenicillin-resistant mutants of a bacterial strain in a laboratory setting.

Materials:

-

Susceptible bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Carbenicillin stock solution

-

Sterile culture tubes or microtiter plates

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Agar (B569324) plates with and without carbenicillin

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of carbenicillin for the susceptible bacterial strain using the broth microdilution method described previously.

-

Serial Passage:

-

Inoculate a culture tube containing TSB with the susceptible strain and grow to mid-log phase.

-

In a new set of tubes or a microtiter plate, prepare a gradient of sub-inhibitory concentrations of carbenicillin (e.g., 0.125x, 0.25x, 0.5x, and 1x the initial MIC).

-

Inoculate these tubes with a standardized amount of the bacterial culture.

-

Incubate at 37°C with shaking for 24 hours.

-

The following day, transfer an aliquot from the tube with the highest concentration of carbenicillin that shows growth to a new series of tubes with a fresh gradient of carbenicillin, including concentrations higher than the previous day.

-

Repeat this serial passage daily for a predetermined number of generations (e.g., 30-60 days).

-

-

Isolation of Resistant Mutants: Periodically, plate dilutions of the cultures from the highest carbenicillin concentrations onto agar plates containing carbenicillin at concentrations above the initial MIC.

-

Characterization of Resistant Mutants:

-

Isolate single colonies from the carbenicillin-containing agar plates.

-

Confirm the increase in MIC for the isolated mutants compared to the parental strain.

-

Perform further characterization, such as whole-genome sequencing to identify mutations, β-lactamase activity assays, and efflux pump expression analysis.

-

Clinical Applications and Trials

Carbenicillin has been primarily used in the treatment of serious infections caused by susceptible Gram-negative bacteria, particularly urinary tract infections (UTIs), septicemia, and respiratory tract infections.

Experimental Protocol: A Representative Clinical Trial Protocol for Carbenicillin in Complicated Urinary Tract Infections (cUTIs)

Study Title: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of Carbenicillin in the Treatment of Complicated Urinary Tract Infections in Adults.

1. Objectives:

- Primary Objective: To evaluate the clinical and microbiological efficacy of intravenous carbenicillin compared to a standard-of-care comparator in adult patients with cUTIs.

- Secondary Objectives: To assess the safety and tolerability of carbenicillin, to evaluate the microbiological response by pathogen, and to determine the rate of relapse.

2. Study Design:

- A multicenter, randomized, double-blind, parallel-group, active-controlled non-inferiority trial.

- Patient Population: Adult patients (≥18 years) with a clinical diagnosis of cUTI, including pyelonephritis, and a pre-treatment urine culture with a uropathogen susceptible to both study drugs.

- Randomization: Patients will be randomized in a 1:1 ratio to receive either carbenicillin or the active comparator.

- Treatment:

- Investigational Arm: Intravenous carbenicillin (e.g., 4g every 6 hours).

- Comparator Arm: A standard-of-care intravenous antibiotic for cUTIs (e.g., a fluoroquinolone or a third-generation cephalosporin).

- Duration of Treatment: 7 to 14 days, with an option for oral step-down therapy based on clinical response.

3. Study Procedures:

- Screening: Collection of demographics, medical history, physical examination, and baseline laboratory tests (including urinalysis and urine culture).

- Treatment Period: Daily assessment of clinical signs and symptoms, monitoring of adverse events, and collection of blood samples for safety labs.

- End-of-Treatment (EOT) Visit: Clinical and microbiological assessment.

- Test-of-Cure (TOC) Visit (5-9 days after EOT): Final assessment of clinical and microbiological cure.

- Late Follow-up Visit (21-28 days after EOT): Assessment for relapse.

4. Endpoints:

- Primary Efficacy Endpoint: The proportion of patients with a favorable clinical and microbiological response (composite cure) at the TOC visit in the microbiological intent-to-treat (mMITT) population.

- Secondary Efficacy Endpoints: Clinical cure rate at TOC, microbiological eradication rate at TOC, and clinical and microbiological outcomes at other time points.

- Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

5. Statistical Analysis:

- The primary efficacy analysis will be a non-inferiority comparison of the composite cure rates between the two treatment arms.

- Safety data will be summarized descriptively.

Conclusion: The Legacy of Carbenicillin

While the clinical use of carbenicillin has declined due to the prevalence of resistance, its historical significance remains undeniable. It paved the way for the development of other extended-spectrum penicillins and provided a crucial therapeutic option against previously intractable Gram-negative infections. The study of carbenicillin and the mechanisms by which bacteria developed resistance to it has provided invaluable insights into the ongoing battle between humans and microbial pathogens. For researchers and drug development professionals, the story of carbenicillin serves as a powerful reminder of the dynamic nature of antibiotic resistance and the continuous need for innovation in antimicrobial discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.aap.org [publications.aap.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Antimicrobial Resistance Development In Vitro: Adaptive Laboratory Evolution Method (Review) | Borovkova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 5. Carbenicillin Stock Solution [novoprolabs.com]

Chemical properties and structure of Carbenicillin sodium salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Carbenicillin (B1668345) sodium salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Carbenicillin sodium salt is a semi-synthetic penicillin antibiotic. Key quantitative data regarding its chemical and physical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | disodium (B8443419);(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1][2] |

| CAS Number | 4800-94-6 | [1] |

| Molecular Formula | C₁₇H₁₆N₂Na₂O₆S | [1][2] |

| Molecular Weight | 422.36 g/mol | [1][2] |

| Property | Value | Source |

| Melting Point | >190°C (decomposition) | |

| pKa₁ | 2.76 | |

| pKa₂ | 3.5 | |

| Appearance | White to off-white powder | [3] |

| Solvent | Solubility | Source |

| Water | 50 mg/mL | [3][4][5][6] |

| Ethanol | Low solubility | [4] |

| Methanol | Soluble | |

| DMSO | Soluble | |

| Dimethylformamide | Soluble |

Chemical Structure

Carbenicillin is a derivative of 6-aminopenicillanic acid, and its structure is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring. The side chain attached to the 6-amino position is an α-carboxyphenylacetyl group, which is responsible for its antimicrobial activity and properties.

Mechanism of Action

Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: PBPs are essential enzymes involved in the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains. By inhibiting these enzymes, carbenicillin prevents the formation of a stable cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Carbenicillin is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of Carbenicillin sodium salt using reverse-phase HPLC.[7][8][9]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, pH 3.0)

-

Mobile phase B: Acetonitrile

-

Carbenicillin sodium salt reference standard

-

Sample of Carbenicillin sodium salt for analysis

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phases and degas them before use.

-

Standard Solution: Accurately weigh a known amount of Carbenicillin sodium salt reference standard and dissolve it in a suitable solvent (e.g., water or mobile phase A) to obtain a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh the Carbenicillin sodium salt sample and dissolve it in the same solvent as the standard to a similar concentration.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

-

Detection Wavelength: 220 nm

-

Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute Carbenicillin and any impurities.

4. Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Record the chromatograms and identify the peak corresponding to Carbenicillin based on its retention time compared to the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve.

Structural Characterization by Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Carbenicillin sodium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum to observe the proton signals. Key signals include those from the aromatic ring, the methine protons of the β-lactam and thiazolidine rings, and the methyl groups.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to observe the carbon signals, including the carbonyl carbons of the β-lactam and carboxyl groups.

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.[10][11]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[12]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in Carbenicillin, such as the β-lactam carbonyl stretch (around 1760 cm⁻¹), the amide carbonyl stretch (around 1650 cm⁻¹), and the carboxylic acid O-H and C=O stretches.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for LC-MS).[13][14][15][16][17]

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), equipped with an electrospray ionization (ESI) source is commonly used for β-lactam antibiotics.[13][14][15][16][17]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern in MS/MS experiments to confirm the structure by identifying characteristic fragments of the penicillin core and the side chain.[13][14][15][16][17]

References

- 1. ATR-FTIR Spectroscopy in the Detection of Amoxicillin | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. khimexpert.com [khimexpert.com]

- 4. ubpbio.com [ubpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of carbenicillin disodium, cefazolin sodium, cephalothin sodium, nafcillin sodium, and ticarcillin disodium by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR spectroscopy of H1 of penicillins and their derivatives | Semantic Scholar [semanticscholar.org]

- 12. research.monash.edu [research.monash.edu]

- 13. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.co.kr [shimadzu.co.kr]

- 16. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [ask.orkg.org]

Understanding the bla Gene and Carbenicillin Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bla gene and its central role in mediating bacterial resistance to carbenicillin (B1668345), a semisynthetic penicillin antibiotic. The emergence and spread of β-lactamase-producing bacteria pose a significant threat to the efficacy of many life-saving antibiotics. A thorough understanding of the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies.

This document details the enzymatic function of β-lactamases, the genetic regulation of bla gene expression, and standardized experimental protocols for the characterization of carbenicillin resistance. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

The Molecular Basis of Carbenicillin Resistance

The primary mechanism of bacterial resistance to carbenicillin is the enzymatic inactivation of the antibiotic by β-lactamase enzymes, which are encoded by a variety of bla genes. These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural motif of penicillin and related antibiotics, rendering the drug inactive.

The Role of the bla Gene and β-Lactamase

The bla genes are a diverse group of genes found in a wide range of bacteria. They can be located on the bacterial chromosome or on mobile genetic elements such as plasmids, which facilitates their horizontal transfer between different bacterial species. The expression of these genes leads to the production of β-lactamase enzymes.

Carbenicillin, like other penicillin-class antibiotics, acts by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. By breaking the β-lactam ring, β-lactamases prevent carbenicillin from binding to its PBP targets, thereby allowing the bacteria to survive and proliferate in the presence of the antibiotic.

Quantitative Analysis of Carbenicillin Resistance

The level of resistance to carbenicillin is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The presence and type of bla gene significantly impact the MIC of carbenicillin.

| Bacterial Species | bla Gene Status | Carbenicillin MIC (µg/mL) | Reference |

| Escherichia coli | No plasmid | ~10 | [1] |

| Escherichia coli | pBluescript II (bla) | >2000 | [1] |

| Escherichia coli BL21(DE3) | No plasmid | <1 | [2] |

| Escherichia coli BL21(DE3) | pET15b-sfgfp (Tn3.1 bla) | >5000 | [2] |

| Staphylococcus aureus | blaZ-negative | 0.032 - 0.064 | [3] |

| Staphylococcus aureus | blaZ-positive | ≥0.125 | [4][5] |

| Pseudomonas aeruginosa | Various clinical isolates | 25 - >125 | [6][7] |

| Klebsiella pneumoniae | SHV-1 positive | ≤8 | [8] |

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against Various Bacterial Strains. This table summarizes the impact of the presence of a bla gene on the MIC of carbenicillin.

Regulation of bla Gene Expression

The expression of bla genes is often tightly regulated to ensure that the resistance mechanism is activated only when needed, thus conserving cellular resources. A well-studied example is the regulation of the blaZ gene in Staphylococcus aureus.

The BlaI-BlaR1 Signaling Pathway in Staphylococcus aureus

In the absence of a β-lactam antibiotic, the BlaI repressor protein binds to the operator region of the blaZ gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by the BlaR1 protein, a transmembrane sensor. This binding event triggers a series of proteolytic cleavages, ultimately leading to the inactivation of the BlaI repressor. With the repressor removed, the blaZ gene is transcribed, leading to the production of β-lactamase.[2][9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Cefazolin Inoculum Effect and the Presence of type A blaZ Gene according to agr Genotype in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of phenotypic tests with the presence of the blaZ gene for detection of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous [frontiersin.org]

- 8. Are SHV β-Lactamases Universal in Klebsiella pneumoniae? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of TEM-1 beta-lactamase by immunoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 11. Crystal structures of the BlaI repressor from Staphylococcus aureus and its complex with DNA: insights into transcriptional regulation of the bla and mec operons - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbenicillin's Efficacy Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345), a semi-synthetic penicillin antibiotic, belongs to the carboxypenicillin subgroup. It exhibits a broad spectrum of activity, notably against Gram-negative bacteria, including problematic pathogens such as Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. This technical guide provides an in-depth analysis of carbenicillin's mechanism of action, its spectrum of effectiveness with quantitative data, detailed experimental protocols for susceptibility testing, and an overview of resistance mechanisms.

Mechanism of Action

Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs) located in the periplasmic space of Gram-negative bacteria.[1][2] Carbenicillin traverses the outer membrane of Gram-negative bacteria through porin channels to reach these targets.[1]

The binding of carbenicillin to PBPs inhibits the transpeptidation step in peptidoglycan synthesis.[1] This crucial step is responsible for the cross-linking of peptide chains, which provides the cell wall with its structural integrity. By preventing this cross-linking, carbenicillin weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing cells.[1][2]

Spectrum of Activity and Quantitative Data

Carbenicillin is particularly effective against a range of Gram-negative bacilli. Its activity is summarized below with Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Gram-Negative Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 3.13 - >1024 | 100 | >128 |

| Escherichia coli | 1.56 - 64 | 4 | 16 |

| Proteus mirabilis | 1.56 - 3.13 | 2 | 4 |

| Proteus spp. (indole-positive) | ≤25 | - | - |

| Enterobacter spp. | - | - | - |

| Klebsiella spp. | Often resistant | - | - |

Note: MIC values can vary depending on the strain, inoculum size, and testing methodology.

Experimental Protocols

The effectiveness of carbenicillin is primarily determined through antimicrobial susceptibility testing (AST). The two most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of carbenicillin that inhibits bacterial growth in a liquid medium.

1. Preparation of Carbenicillin Stock Solution:

-

Aseptically prepare a stock solution of carbenicillin at a known high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.

2. Preparation of Microtiter Plate:

-

Using a 96-well microtiter plate, perform serial twofold dilutions of the carbenicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

-

From a pure 18-24 hour culture of the test organism on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of carbenicillin at which there is no visible growth (turbidity) in the wells.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to carbenicillin by measuring the diameter of the zone of growth inhibition around a carbenicillin-impregnated disk.

1. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

3. Application of Carbenicillin Disk:

-

Aseptically apply a carbenicillin disk (typically 100 µg) to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

References

The Pharmacokinetics and Pharmacodynamics of Carbenicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345) is a semi-synthetic carboxypenicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa and certain species of Proteus.[1][2] Developed in the 1960s, it represented a significant advancement in the treatment of infections caused by these challenging pathogens.[3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of carbenicillin, presenting key data in a structured format, detailing experimental protocols, and visualizing important pathways and workflows.

Pharmacodynamics

The antibacterial activity of carbenicillin is primarily bactericidal.[4] Its efficacy is mainly dependent on the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism.

Mechanism of Action

Carbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The primary molecular targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[5]

The process involves the following key steps:

-

Penetration of the Outer Membrane: In Gram-negative bacteria, carbenicillin traverses the outer membrane through porin channels to reach the periplasmic space.[5]

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, carbenicillin covalently binds to the active site of PBPs.[5]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death, particularly in actively dividing bacteria.[5]

Spectrum of Activity and MIC Values

Carbenicillin is active against a range of Gram-negative and some Gram-positive bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and indole-positive Proteus species that are resistant to ampicillin.[2] The minimum inhibitory concentrations (MICs) of carbenicillin against key pathogens are summarized in the table below.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | ~20-100 | >128 | 3.13 - >1024[1][6] |

| Escherichia coli | - | - | 1.56 - 64[1] |

| Proteus mirabilis | - | - | 1.56 - 3.13[1] |

Note: MIC values can vary significantly depending on the strain, testing methodology, and geographical location.

Mechanisms of Resistance

Bacterial resistance to carbenicillin can emerge through several mechanisms:

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of carbenicillin, rendering it inactive. This is a common mechanism of resistance.[5]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, leading to decreased susceptibility.[7]

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of carbenicillin into the periplasmic space.[7]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport carbenicillin out of the cell, preventing it from reaching its target PBPs.[5]

Pharmacokinetics

The clinical efficacy of carbenicillin is significantly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.

Absorption

Carbenicillin is not well absorbed from the gastrointestinal tract and therefore must be administered parenterally, either intravenously or intramuscularly.[5] An oral formulation, carbenicillin indanyl sodium, is available and is more resistant to acid hydrolysis, but its use is generally limited to urinary tract infections due to lower systemic concentrations.

Distribution

Following parenteral administration, carbenicillin is rapidly distributed throughout the body, into various tissues and fluids.[5] Protein binding is in the range of 30% to 60%.[1] Carbenicillin does not readily cross the blood-brain barrier in the absence of inflammation.[5]

Metabolism

Carbenicillin undergoes minimal metabolism in the body.[1]

Excretion

The primary route of elimination for carbenicillin is renal excretion, with a significant portion of the drug being excreted unchanged in the urine.[5] This occurs through both glomerular filtration and active tubular secretion. Probenecid can be co-administered to block tubular secretion and thereby increase and prolong the plasma concentrations of carbenicillin.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of carbenicillin in adults with normal renal function.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 30 - 40% | [1] |

| Half-life (t½) | ~1 hour | [1] |

| Protein Binding | 30 - 60% | [1] |

| Excretion (Renal, unchanged) | 30 - 40% (of absorbed oral dose) | [1] |

Special Populations

Renal Impairment: Since carbenicillin is primarily eliminated by the kidneys, its half-life is significantly prolonged in patients with renal insufficiency.[3] Dosage adjustments are necessary to prevent drug accumulation and potential toxicity.

Neonates: The half-life of carbenicillin is also prolonged in neonates, particularly in those with low birth weight, due to their immature renal function.[8] A single intramuscular dose of 100 mg/kg in newborns can produce peak serum concentrations of approximately 150 to 175 µg/ml.[8] The serum half-life in normal birth weight infants is around 2.7 hours, which increases to 4.0 hours in low birth weight infants in their first week of life.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Carbenicillin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: A serial two-fold dilution of carbenicillin is prepared in CAMHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Prepare Bacterial Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

Measurement of Carbenicillin in Serum by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for quantifying drug concentrations in biological matrices.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (B52724), water (HPLC grade)

-

Buffer (e.g., phosphate (B84403) buffer)

-

Internal standard (e.g., another penicillin)

-

Serum samples, calibration standards, and quality control samples

Procedure:

-

Sample Preparation: Serum proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is collected.

-

Extraction (if necessary): A liquid-liquid or solid-phase extraction may be performed to further purify the sample and concentrate the analyte.

-

Reconstitution: The dried extract is reconstituted in the mobile phase.

-

Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. Carbenicillin and the internal standard are separated on the C18 column using a mobile phase consisting of a mixture of acetonitrile and buffer.

-

Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 220 nm).

-

Quantification: The concentration of carbenicillin in the sample is determined by comparing the peak area ratio of carbenicillin to the internal standard with a calibration curve generated from standards of known concentrations.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus with a semipermeable membrane

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Carbenicillin solution

-

Incubator with shaker (37°C)

-

Analytical method for drug quantification (e.g., HPLC)

Procedure:

-

Apparatus Setup: The dialysis cell, consisting of two chambers separated by a semipermeable membrane (which allows the passage of small molecules like carbenicillin but not large proteins), is assembled.

-

Sample Loading: One chamber is filled with plasma containing a known concentration of carbenicillin. The other chamber is filled with PBS.

-

Equilibration: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sample Collection: After equilibration, samples are taken from both the plasma and the buffer chambers.

-

Analysis: The concentration of carbenicillin in both samples is measured using a validated analytical method.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total drug concentration in plasma - Unbound drug concentration in buffer) / Total drug concentration in plasma ] x 100

Conclusion

Carbenicillin remains a significant antibiotic, particularly for its historical role in combating Gram-negative infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its appropriate clinical use and for the development of new antimicrobial agents. This guide has provided a comprehensive overview of these aspects, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows, to serve as a valuable resource for researchers and drug development professionals. The emergence of resistance underscores the continuous need for surveillance and the development of strategies to preserve the efficacy of this and other life-saving antibiotics.

References

- 1. Carbenicillin - Wikipedia [en.wikipedia.org]

- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of an oral form of carbenicillin in patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]

- 6. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbenicillin: A Semi-Synthetic Penicillin Derivative - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin (B1668345) is a semi-synthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup of the penicillins.[1] Developed as an analogue of naturally occurring benzylpenicillin, it represented a significant advancement in the treatment of infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document provides an in-depth technical overview of carbenicillin, encompassing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols and quantitative data are presented to support research and development activities.

Chemical Properties and Synthesis

Carbenicillin is chemically designated as (2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] It is a water-soluble compound but is labile in acidic conditions.[1]

Table 1: Physicochemical Properties of Carbenicillin

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₆S |

| Molar Mass | 378.40 g·mol⁻¹ |

| Appearance | White, slightly beige powder |

| Solubility in Water | 50 mg/mL |

| Storage | 2°C – 8°C for at least 1 year, at -20°C for at least 3 years |

Synthesis of Carbenicillin

The synthesis of carbenicillin, like other semi-synthetic penicillins, involves the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA). 6-APA is the core structural nucleus of all penicillins and is produced on a large scale by the enzymatic cleavage of Penicillin G or V. The side chain, phenylmalonic acid, is activated and then coupled to the 6-APA nucleus.

Experimental Protocol: Chemical Synthesis of Carbenicillin

This protocol outlines the general steps for the chemical synthesis of carbenicillin via the acylation of 6-APA.

Materials:

-

6-aminopenicillanic acid (6-APA)

-

Phenylmalonic acid

-

Thionyl chloride (SOCl₂) or other activating agent

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Acids and bases for pH adjustment

-

Organic solvents for extraction and purification

-

Chromatography materials (e.g., silica (B1680970) gel)

Procedure:

-

Activation of the Side Chain:

-

Convert phenylmalonic acid to its more reactive acid chloride derivative. This is typically achieved by reacting phenylmalonic acid with an excess of thionyl chloride in an anhydrous solvent under reflux.

-

The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride, yielding phenylmalonyl chloride.

-

-

Acylation of 6-APA:

-

Suspend 6-APA in a mixture of water and a suitable organic solvent (e.g., acetone).

-

Cool the suspension in an ice bath and add a base (e.g., sodium bicarbonate) to dissolve the 6-APA and maintain a basic pH.

-

Slowly add a solution of the phenylmalonyl chloride in an anhydrous solvent to the stirring 6-APA solution. The reaction is typically carried out at a low temperature (0-5°C) to minimize degradation of the β-lactam ring.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, acidify the reaction mixture to precipitate the crude carbenicillin.

-

Collect the precipitate by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

-

Caption: A simplified workflow for the chemical synthesis of carbenicillin.

Mechanism of Action

Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

-

Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin, like other β-lactam antibiotics, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: PBPs are enzymes, such as transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall that provides structural integrity. The binding of carbenicillin to these enzymes inhibits the transpeptidation reaction, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. In an isotonic environment, this leads to cell lysis and bacterial death, particularly in actively growing and dividing bacteria.

Caption: Signaling pathway of carbenicillin's mechanism of action.

Antibacterial Spectrum

Carbenicillin has a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[1] Its activity against Gram-positive organisms is more limited.

Table 2: In Vitro Activity of Carbenicillin Against Selected Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | - |

| Klebsiella pneumoniae | >128 | >128 |

| Enterobacter cloacae | - | - |

| Serratia marcescens | - | - |

| Proteus mirabilis | - | - |

| Pseudomonas aeruginosa | 128 | 512 |

Table 3: In Vitro Activity of Carbenicillin Against Selected Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | - |

| Streptococcus pneumoniae | - | - |

| Enterococcus faecalis | - | - |

Note: Comprehensive MIC₅₀ and MIC₉₀ data for carbenicillin against a wide range of clinical isolates are limited in recent literature, as newer antibiotics are more commonly studied. The provided data is based on available information and may not reflect current resistance patterns.

Pharmacokinetics

Carbenicillin is not well absorbed orally and is therefore administered parenterally, typically via intravenous or intramuscular injection.

Table 4: Pharmacokinetic Parameters of Intravenous Carbenicillin in Healthy Adults

| Parameter | Value |

| Cmax (Peak Plasma Concentration) | Dose-dependent |

| 2g IV infusion (5 min) | ~301 µg/mL[4] |

| 1g/hr IV infusion | ~124 µg/mL (steady-state)[4] |

| Tmax (Time to Peak Concentration) | At the end of infusion |

| Protein Binding | 30-60%[1] |

| Elimination Half-life | ~1 hour[1] |

| Metabolism | Minimal[1] |

| Excretion | Primarily renal (unchanged drug)[1] |

Clinical Uses

Carbenicillin has been used in the treatment of various infections, particularly those caused by susceptible Gram-negative organisms. Its primary indications have included:

-

Urinary tract infections

-

Septicemia

-

Respiratory tract infections

-

Infections in burn patients

Mechanisms of Resistance

Bacterial resistance to carbenicillin can occur through several mechanisms:

-

β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of carbenicillin, rendering the antibiotic inactive.

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a reduced affinity of the binding site for carbenicillin, thereby decreasing its effectiveness.

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict the entry of carbenicillin into the periplasmic space where the PBPs are located.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport carbenicillin out of the cell, preventing it from reaching its target PBPs.

Caption: Key mechanisms of bacterial resistance to carbenicillin.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Testing

Principle: This method assesses the susceptibility of a bacterial isolate to carbenicillin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a standardized amount of the antibiotic.

Materials:

-

Mueller-Hinton agar (B569324) plates

-

Carbenicillin disks (100 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a pure culture.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a carbenicillin disk to the surface of the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of carbenicillin that inhibits the visible growth of a bacterial isolate in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Carbenicillin stock solution

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of carbenicillin in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of carbenicillin that shows no visible turbidity. Alternatively, a microplate reader can be used to measure optical density.

Conclusion

Carbenicillin has played a significant role in the history of antimicrobial therapy, particularly in expanding the spectrum of penicillin antibiotics to include problematic Gram-negative pathogens. While its use has diminished with the advent of newer agents with improved stability and potency, a thorough understanding of its chemical properties, mechanism of action, and the ways in which resistance emerges remains valuable for the development of future antimicrobial agents and strategies to combat antibiotic resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of infectious diseases.